molecular formula C6H8N2O2S2 B15103000 6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione

6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione

Cat. No.: B15103000
M. Wt: 204.3 g/mol
InChI Key: MMZULAVPNQJQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione is a heterocyclic compound that belongs to the class of thiazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with cellular receptors, modulating various biological processes and pathways .

Properties

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

6-methyl-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C6H8N2O2S2/c1-5-4-11-6-7-12(9,10)3-2-8(5)6/h4H,2-3H2,1H3

InChI Key

MMZULAVPNQJQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NS(=O)(=O)CCN12

solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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